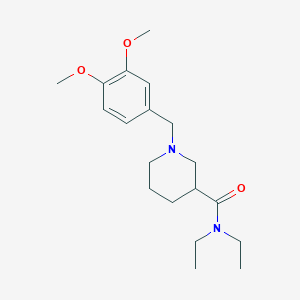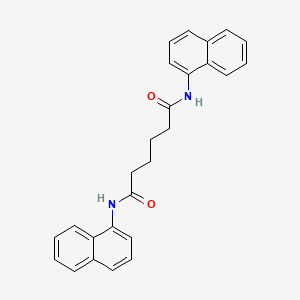
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP is a popular research compound due to its unique structure and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin, leading to increased serotonin levels in the brain.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been shown to increase the release of oxytocin, a hormone involved in social bonding and trust.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its effects are well-characterized. However, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has some limitations. It has a short half-life, meaning its effects are short-lived. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine is also a relatively weak serotonin receptor agonist, meaning high doses may be required to elicit a response.
Future Directions
There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine. One area of interest is its potential as a treatment for anxiety and depression. Further research is needed to determine the optimal dosage and duration of treatment. Another area of interest is its potential as a treatment for Parkinson's disease. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to increase dopamine levels in the brain, which may be beneficial in Parkinson's disease. Finally, 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine may have potential as a treatment for addiction. It has been shown to reduce drug-seeking behavior in animal models, suggesting it may be useful in the treatment of addiction.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine involves the reaction of 3,5-dimethoxybenzylamine and 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. 1-(3,5-dimethoxybenzyl)-4-(3,4,5-trimethoxybenzoyl)piperazine has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
properties
IUPAC Name |
[4-[(3,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6/c1-27-18-10-16(11-19(14-18)28-2)15-24-6-8-25(9-7-24)23(26)17-12-20(29-3)22(31-5)21(13-17)30-4/h10-14H,6-9,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLLLQIHOKYBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-2,3-dimethylbenzene](/img/structure/B4921791.png)
![1-[4-(4-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B4921796.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4921803.png)

![N-[2-(difluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4921821.png)



![N'-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4921842.png)
![7-(2,4-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4921848.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4921861.png)